

UNC5293: A Comparative Guide to its Selectivity for Axl and Tyro3 Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor **UNC5293** and its selectivity against the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, with a specific focus on Axl and Tyro3. **UNC5293** is a potent, orally available, and highly selective inhibitor of MerTK (c-Mer Tyrosine Kinase)[1][2][3]. While its primary target is MerTK, understanding its activity against other TAM family members is crucial for its development as a selective therapeutic agent.

Quantitative Analysis of Kinase Inhibition

UNC5293 demonstrates significant selectivity for MerTK over other kinases, including its family members Axl and Tyro3. The inhibitory activity of **UNC5293** is summarized in the table below.

Kinase Target	UNC5293 IC50 (nM)	UNC5293 Ki (pM)	Reference Compound (UNC2250) Selectivity Fold (MerTK vs. Axl/Tyro3)	Reference Compound (INCB081776) IC50 (nM)
MerTK	0.9[1]	190[1]	-	3.17
AxI	>1000	Not Reported	~160	0.61
Tyro3	>1000	Not Reported	~60	101



Data for **UNC5293** against Axl and Tyro3 are based on the primary publication "**UNC5293**, a potent, orally available and highly MERTK-selective inhibitor" and indicate significantly weaker inhibition compared to MerTK. For context, selectivity data for other TAM inhibitors, UNC2250 and INCB081776, are included to provide a comparative landscape of selectivity profiles within this inhibitor class.

Experimental Protocols

The determination of the inhibitory activity of **UNC5293** was performed using a biochemical kinase assay. The general principles of such an assay are outlined below.

Biochemical Kinase Assay for IC50 Determination

Objective: To measure the concentration of an inhibitor (e.g., **UNC5293**) required to inhibit 50% of the enzymatic activity of a target kinase (e.g., AxI, Tyro3, MerTK).

Materials:

- Recombinant human kinase enzymes (AxI, Tyro3, MerTK)
- Kinase-specific substrate peptide
- Adenosine triphosphate (ATP), radio-labeled (e.g., ³³P-ATP) or non-radiolabeled for detection via other methods
- Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
- Inhibitor compound (UNC5293) at various concentrations
- 96-well plates
- Phosphocellulose paper or other capture membrane (for radioactive assays)
- Scintillation counter or plate reader for detection

Procedure:



 Preparation of Reagents: All reagents are prepared in the assay buffer. A dilution series of the inhibitor UNC5293 is prepared.

Kinase Reaction:

- The recombinant kinase, substrate peptide, and the inhibitor at a specific concentration are added to the wells of a 96-well plate.
- The reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Termination of Reaction: The reaction is stopped by the addition of a solution such as phosphoric acid or EDTA.
- Detection of Kinase Activity:
 - For Radioactive Assays: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated ³³P-ATP. The amount of incorporated radiolabel into the substrate peptide is quantified using a scintillation counter.
 - For Non-Radioactive Assays (e.g., Microcapillary Electrophoresis MCE): The reaction products are analyzed by MCE, which separates the phosphorylated and unphosphorylated substrate based on charge and size. The amount of product is quantified.

Data Analysis:

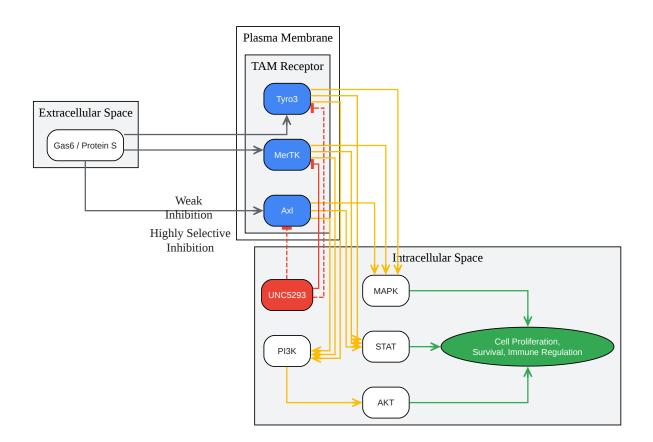
- The percentage of kinase activity is calculated for each inhibitor concentration relative to a control with no inhibitor.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow



TAM Receptor Signaling Pathway

The TAM family of receptor tyrosine kinases (Tyro3, Axl, MerTK) are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S. This activation leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate key cellular processes such as proliferation, survival, and immune response.



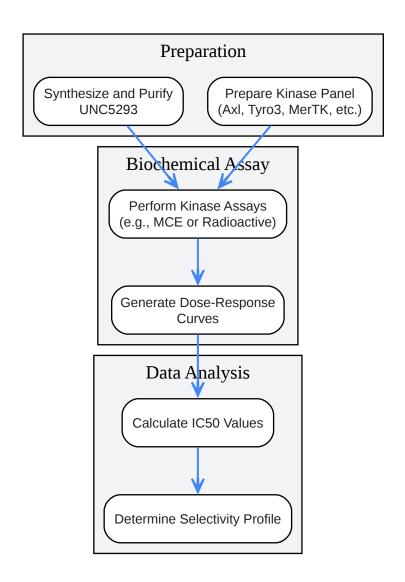
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Caption: Simplified TAM receptor signaling pathway and the inhibitory action of UNC5293.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor like **UNC5293** involves a systematic screening against a panel of kinases.



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Caption: Workflow for determining the kinase selectivity profile of an inhibitor.



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